1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride
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Overview
Description
1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclohexyl group attached to the pyrazole ring, along with a sulfonyl chloride functional group, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride typically involves the sulfonation of pyrazoles using chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure high yields and purity of the product. For instance, the pyrazole derivative is treated with chlorosulfonic acid at low temperatures, usually between -20°C to 0°C, in a suitable solvent like chloroform. The reaction is highly exothermic, and careful temperature control is essential to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The starting materials are often prepared in bulk, and the reaction conditions are optimized to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Chloroform, dichloromethane, and other non-polar solvents are typically used.
Catalysts: In some cases, catalysts like Lewis acids may be employed to enhance reaction rates.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.
Organic Synthesis: Used as a building block for the construction of more complex molecules in organic synthesis.
Material Science: Employed in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The pyrazole ring can also participate in π-π interactions and hydrogen bonding, contributing to its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
- 1-(Trifluoromethyl)-1H-pyrazole-3-sulfonyl chloride
Uniqueness
1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other pyrazole sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C9H13ClN2O2S |
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Molecular Weight |
248.73 g/mol |
IUPAC Name |
1-cyclohexylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChI Key |
NBGBBGLPIIFABG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
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